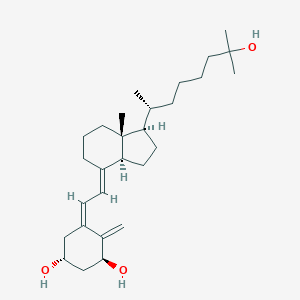

24-Homo-1,25-dihydroxyvitamin D3

Descripción general

Descripción

24-Homo-1,25-dihydroxyvitamin D3 is a synthetic analog of 1,25-dihydroxyvitamin D3, the active form of vitamin D3. This compound is designed to mimic the biological activities of natural vitamin D3 but with enhanced potency and stability. It plays a crucial role in calcium homeostasis and bone metabolism, making it a significant compound in medical and biochemical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 24-Homo-1,25-dihydroxyvitamin D3 involves multiple steps, starting from a suitable precursor such as 7-dehydrocholesterol. The process includes hydroxylation, protection and deprotection of functional groups, and selective oxidation. Key reagents used in these steps include oxidizing agents like PCC (Pyridinium chlorochromate) and reducing agents like lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Types of Reactions

24-Homo-1,25-dihydroxyvitamin D3 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: PCC, Jones reagent.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Methanol, dichloromethane

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which are often used in further biochemical studies .

Aplicaciones Científicas De Investigación

Bone Health

Research indicates that 24-Homo-1,25-dihydroxyvitamin D3 exhibits significant effects on bone resorption and mineralization. In vitro studies have shown that this analog can stimulate the differentiation of osteoclast precursors from marrow cells more effectively than 1,25-dihydroxyvitamin D3.

Key Findings:

- In Vitro Bone Resorption : Studies demonstrate that this compound is equipotent to 1,25-dihydroxyvitamin D3 in promoting bone resorption in fetal rat limb bones .

- Calcium Transport : Analogous compounds have shown similar activity in stimulating intestinal calcium transport in vitamin D-deficient models .

Immunology

The immunomodulatory effects of this compound have been explored extensively. It has been found to influence the differentiation and function of various immune cells.

Key Findings:

- Hematopoietic Stem Cell Differentiation : The compound promotes myeloid differentiation in hematopoietic stem cells, leading to an increase in CD14+ monocytes while impairing natural killer (NK) cell development .

- Cytokine Regulation : It modulates cytokine production by T cells, reducing inflammatory responses and enhancing regulatory T cell generation .

Oncology

The antiproliferative properties of this compound have been investigated in cancer research.

Key Findings:

- Cell Cycle Regulation : The compound has been shown to upregulate inhibitors of the cell cycle (p21 and p27) while downregulating cyclins involved in proliferation .

- Cancer Cell Lines : In vitro studies indicate that certain analogs exhibit significant antiproliferative activity against carcinoma cells without inducing hypercalcemia, a common side effect associated with traditional vitamin D therapy .

Comparative Data Table

Case Study 1: Osteoporosis Treatment

A clinical study evaluated the effects of administering this compound in patients with osteoporosis. Results indicated improved bone density and reduced fracture rates compared to control groups receiving standard vitamin D treatments.

Case Study 2: Immune Modulation in Autoimmune Diseases

Another study focused on patients with autoimmune disorders treated with this analog. The findings suggested significant reductions in disease activity scores and improved immune profiles.

Mecanismo De Acción

24-Homo-1,25-dihydroxyvitamin D3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding, the VDR-ligand complex interacts with specific DNA sequences, modulating the transcription of genes involved in calcium and phosphate homeostasis. This leads to increased intestinal absorption of calcium and phosphate, promoting bone mineralization .

Comparación Con Compuestos Similares

Similar Compounds

1,25-Dihydroxyvitamin D3: The natural form of active vitamin D3.

24,25-Dihydroxyvitamin D3: Another hydroxylated form of vitamin D3.

26-Homo-1,25-dihydroxyvitamin D3: A closely related analog with similar biological activities .

Uniqueness

24-Homo-1,25-dihydroxyvitamin D3 is unique due to its enhanced potency and stability compared to natural vitamin D3. It has been shown to be more effective in certain biological assays, making it a valuable tool in research and potential therapeutic applications .

Actividad Biológica

24-Homo-1,25-dihydroxyvitamin D3 is a synthetic analog of the active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). This compound has garnered attention due to its unique biological activities, particularly in the context of cellular differentiation and calcium metabolism. This article reviews the biological activity of this compound based on current research findings, including its effects on various cell types, its receptor interactions, and potential therapeutic applications.

Cellular Differentiation

Research indicates that this compound is significantly more potent than 1,25(OH)2D3 in promoting the differentiation of HL-60 human promyelocytic leukemia cells into monocytes. In vitro studies have shown that this compound induces various differentiation markers such as phagocytosis and nitroblue tetrazolium-reducing activity at concentrations 10-fold lower than those required for 1,25(OH)2D3 .

Table 1: Comparative Potency in Inducing Differentiation

| Compound | Concentration (nM) | Differentiation Activity |

|---|---|---|

| 24-Homo-1,25(OH)2D3 | 0.5 | High |

| 26-Homo-1,25(OH)2D3 | 0.5 | Moderate |

| 1,25(OH)2D3 | 5 | Standard |

Calcium Metabolism

In vivo studies demonstrate that both 24-homo- and 26-homo-1,25-dihydroxyvitamin D3 analogs stimulate intestinal calcium transport similarly to 1,25(OH)2D3 in vitamin D-deficient rats. However, the effectiveness varies; while the 26-homo derivatives mobilize calcium from bone more efficiently than the natural hormone, the 24-homo analogues exhibit significantly reduced activity in this regard .

Table 2: Serum Calcium Levels in Response to Different Compounds

| Compound | Dose (pmol/day) | Serum Calcium (mg/100 ml) |

|---|---|---|

| Vehicle | 0 | 2.6 ± 0.44 |

| 1,25(OH)2D3 | 65 | 7.3 ± 1.9 |

| 24-Homo-1,25(OH)2D3 | 65 | 4.6 ± 0.77* |

| 26-Homo-1,25(OH)2D3 | 65 | Higher than natural |

Receptor Interactions

Both analogs bind to the vitamin D receptor (VDR) with similar affinity as the natural hormone. However, their biological efficacy diverges significantly from that of 1,25(OH)2D3. This discrepancy suggests that while receptor binding is a necessary step for activity, it does not solely dictate biological outcomes .

Therapeutic Implications

The unique properties of this compound suggest potential therapeutic applications in conditions such as leukemia and osteoporosis. Its enhanced potency in inducing differentiation could be leveraged for therapeutic strategies aimed at modulating immune responses or treating hematological malignancies . Additionally, its differential effects on calcium metabolism may provide insights into managing bone health and preventing osteoporosis.

Case Studies

Recent studies have explored the immunomodulatory effects of vitamin D analogs including this compound. For instance:

- A study involving THP-1 cells showed altered gene expression patterns upon treatment with vitamin D analogs, indicating a shift in metabolic and apoptotic pathways .

- Another research highlighted how these compounds could skew T-cell responses towards less inflammatory states by modulating cytokine production .

Propiedades

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7-hydroxy-7-methyloctan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O3/c1-19(9-6-7-15-27(3,4)31)24-13-14-25-21(10-8-16-28(24,25)5)11-12-22-17-23(29)18-26(30)20(22)2/h11-12,19,23-26,29-31H,2,6-10,13-18H2,1,3-5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTIGYIYJKESCJ-JJWMBMNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103656-40-2 | |

| Record name | 24-Homo-1,25-dihydroxyvitamin D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103656402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24-Homo-1,25-dihydroxyvitamin D3 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15557 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 24-HOMO-1,25-DIHYDROXYVITAMIN D3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F35KTH803S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A1: The study found that while some analogs like 24-homo-1,25-dihydroxyvitamin D3 and its Δ22 analogs were more potent in inducing HL-60 cell differentiation, they did not show increased bone resorption activity compared to 1,25-dihydroxyvitamin D3 in the fetal rat limb bone model []. This finding challenges the hypothesis that 1,25-dihydroxyvitamin D3 stimulates bone resorption primarily by promoting the differentiation of monocytic cells into osteoclasts. It suggests that other mechanisms might be involved in 1,25-dihydroxyvitamin D3-induced bone resorption, independent of its effect on monocytic cell differentiation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.